1-(3-Phenylpyrrolidin-1-yl)ethanone
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Overview
Description
1-(3-Phenylpyrrolidin-1-yl)ethanone is an organic compound that belongs to the class of pyrrolidines It features a phenyl group attached to a pyrrolidine ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylpyrrolidin-1-yl)ethanone can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Phenylpyrrolidine carboxylic acid.
Reduction: 1-(3-Phenylpyrrolidin-1-yl)ethanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-(3-Phenylpyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and targets are still under investigation, but it is believed to involve modulation of ion channels and receptor binding sites .
Comparison with Similar Compounds
Similar Compounds
α-Pyrrolidinohexiophenone: A longer chain homologue with similar structural features but different pharmacological properties.
Pyrrolidine-2-one: Another pyrrolidine derivative with distinct biological activities.
Uniqueness
1-(3-Phenylpyrrolidin-1-yl)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a phenyl group with a pyrrolidine ring and an ethanone group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3-phenylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(14)13-8-7-12(9-13)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDMFMGVFKWHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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